3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine
Overview
Description
“3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine” is a chemical compound with the molecular formula C10H12F3N3 . It is a derivative of pyridazine, which is a class of organic compounds where two carbons in the benzene ring are replaced by nitrogen atoms .
Molecular Structure Analysis
The molecule contains a total of 29 bonds; 17 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aromatic), and 1 Pyridazine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 231.22 g/mol . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Antiviral Agents
Piperidine derivatives have been explored as broad-spectrum antiviral agents. They may be synthesized into various isatin derivatives to assess activities against viruses like H1N1 influenza and HSV through in vitro and in silico approaches .
Drug Discovery
The piperidine nucleus is a crucial element in drug production, with applications across multiple therapeutic areas such as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Crop Protection
Trifluoromethylpyridines, a group to which our compound may belong, have seen growing applications in the crop protection industry. Over 50% of pesticides launched in recent decades have been fluorinated .
Future Directions
properties
IUPAC Name |
3-piperidin-1-yl-6-(trifluoromethyl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)8-4-5-9(15-14-8)16-6-2-1-3-7-16/h4-5H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWFBCWODHGNTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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